Di-tert-butyl Fumarate (CAS 7633-38-7): A Technical Guide for Advanced Synthesis and Pharmaceutical Research
Di-tert-butyl Fumarate (CAS 7633-38-7): A Technical Guide for Advanced Synthesis and Pharmaceutical Research
Executive Summary
Di-tert-butyl fumarate is a key chemical intermediate whose value to researchers, scientists, and drug development professionals is centered on its unique structural and electronic properties. The presence of two sterically demanding tert-butyl ester groups flanking a trans-configured, electron-deficient carbon-carbon double bond dictates its reactivity and utility. This guide provides an in-depth exploration of its synthesis, characterization, and reactivity, with a particular focus on its role as a Michael acceptor in organic synthesis and its emerging applications in polymer science and medicinal chemistry. We will delve into the mechanistic principles that govern its reactions and provide field-proven protocols for its synthesis and analysis, establishing a comprehensive resource for its effective application in a laboratory setting.
Introduction to Di-tert-butyl Fumarate: A Molecule of Strategic Importance
Di-tert-butyl fumarate, systematically named di-tert-butyl (E)-but-2-enedioate, is a diester of fumaric acid.[1] Its rigid, trans-isomeric structure is fundamental to its chemical behavior.[1] The two electron-withdrawing tert-butyl ester groups significantly lower the electron density of the C=C double bond, rendering it an excellent electrophile, particularly for conjugate addition reactions.[2][3] This inherent reactivity makes it a valuable building block for the synthesis of complex organic molecules.[3]
In the realm of drug discovery, fumarate derivatives, such as dimethyl fumarate, are known to act as covalent inhibitors by targeting nucleophilic residues in proteins.[4] This mechanism of action is of high interest for developing targeted therapies.[5] Furthermore, the bulky tert-butyl groups provide steric hindrance that can influence reaction selectivity and the properties of resulting polymers.[3] This guide will elucidate the core principles and practical methodologies for leveraging the unique characteristics of di-tert-butyl fumarate in both academic and industrial research environments.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of di-tert-butyl fumarate is essential for its proper handling, characterization, and use in quantitative studies.
| Property | Value | Source(s) |
| CAS Number | 7633-38-7 | [2] |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 62-63 °C | [2] |
| Boiling Point | 113-115 °C at 3 Torr | [2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [3] |
| InChI Key | MSVGHYYKWDQHFV-BQYQJAHWSA-N |
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Peaks | Source(s) |
| ¹H NMR (CDCl₃) | ~6.8 ppm (s, 2H, vinyl C-H), ~1.45 ppm (s, 18H, tert-butyl C-H) | [3] |
| ¹³C NMR | Distinct signals for carbonyl, olefinic, quaternary, and methyl carbons are expected. | [3] |
| Infrared (IR) | Conforms to structure, with characteristic C=O and C=C stretching frequencies. | [6] |
Synthesis of Di-tert-butyl Fumarate: A Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed to produce di-tert-butyl fumarate, each with its own set of advantages and limitations. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Route 1: Direct Esterification of Fumaric Acid
This is a straightforward approach involving the reaction of fumaric acid with an excess of a tert-butylating agent, such as tert-butyl alcohol, in the presence of an acid catalyst.[1]
Caption: Direct esterification of fumaric acid.
-
Causality: The acid catalyst protonates the carbonyl oxygen of fumaric acid, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of tert-butyl alcohol. The bulky nature of the tert-butyl group can make this reaction slower than with less hindered alcohols.
Route 2: From Fumaryl Chloride
A more reactive approach involves the conversion of fumaric acid to fumaryl chloride, which then readily reacts with a tert-butoxide source.[1] This method often leads to higher yields and easier purification as it avoids the equilibrium limitations of direct esterification.[7]
Caption: Synthesis via fumaryl chloride intermediate.
-
Causality: Fumaryl chloride is a highly reactive acid chloride. The chloride is an excellent leaving group, making the carbonyl carbons highly susceptible to nucleophilic attack by the tert-butoxide anion.
Route 3: Isomerization of Di-tert-butyl Maleate
The trans-isomer (fumarate) is thermodynamically more stable than the cis-isomer (maleate) due to reduced steric strain between the bulky tert-butyl groups.[3] Therefore, di-tert-butyl fumarate can be prepared by the catalyzed isomerization of di-tert-butyl maleate.[3]
-
Causality: The steric repulsion between the two large tert-butyl groups in the cis-configuration provides the thermodynamic driving force for isomerization to the more stable trans-configuration. This process is typically facilitated by heat or a catalyst that enables rotation around the central C-C single bond of a transient intermediate.
Detailed Experimental Protocol: Synthesis from Fumaryl Chloride
This protocol is a self-validating system designed for high yield and purity.
-
Preparation of Fumaryl Chloride: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add fumaric acid to the flask, followed by an excess of thionyl chloride. Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction. Distill the excess thionyl chloride. The crude fumaryl chloride can be purified by vacuum distillation.
-
Esterification: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in a suitable anhydrous solvent like THF. Cool the solution in an ice bath.
-
Reaction: Slowly add the fumaryl chloride to the cooled potassium tert-butoxide solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude di-tert-butyl fumarate can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield a white crystalline solid.[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of di-tert-butyl fumarate is dominated by its electron-poor carbon-carbon double bond, making it a prime substrate for various addition reactions.[3]
Michael Addition (Conjugate Addition)
Di-tert-butyl fumarate is an excellent Michael acceptor.[3] It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.[3][8]
Caption: General mechanism of Michael addition.
-
Mechanistic Causality: The electron-withdrawing ester groups polarize the molecule, creating a partial positive charge on the β-carbon of the double bond. A nucleophile attacks this electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.[3] Subsequent protonation of the enolate during work-up yields the final saturated adduct.[3] This reaction is a cornerstone for forming C-C and C-heteroatom bonds.[3]
Diels-Alder Cycloaddition
The activated double bond of di-tert-butyl fumarate allows it to function as a competent dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of six-membered rings.[3]
-
Mechanistic Causality: The electron-deficient nature of the double bond in di-tert-butyl fumarate lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, facilitating the concerted [4+2] cycloaddition reaction. The stereochemistry of the fumarate (trans) is retained in the cyclohexene product.[3]
Applications in Research and Development
Polymer Chemistry
Di-tert-butyl fumarate is a valuable monomer for the synthesis of polymers with unique properties.[1] Radical homopolymerization of di-tert-butyl fumarate produces poly(di-tert-butyl fumarate), a polymer with a rigid, rod-like structure due to the steric hindrance of the bulky tert-butyl groups.[3] This polymer serves as a precursor for high molecular weight poly(fumaric acid) through thermal degradation, which eliminates isobutene.[3] Fumarate-based polymers are also being explored for biomedical applications, including as scaffolds for tissue engineering and in drug delivery systems.[3]
Drug Discovery and Development: A Covalent Modifier
The electrophilic nature of the fumarate scaffold is of significant interest in drug discovery, particularly for the design of targeted covalent inhibitors.[1][4][5] Covalent inhibitors form a stable bond with their target protein, often leading to increased potency and a prolonged duration of action.[9]
-
Mechanism of Action as a Covalent Warhead: Fumarates act as Michael acceptors that can react with nucleophilic amino acid residues, such as cysteine, on a target protein.[10] This forms a covalent adduct, leading to irreversible inhibition of the protein's function.[1][4] Dimethyl fumarate, an approved drug for multiple sclerosis, is a well-known example of a molecule that utilizes this mechanism.[4][10]
Caption: Covalent inhibition of a protein by a fumarate-based drug.
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Causality in Drug Design: The tert-butyl groups in di-tert-butyl fumarate can serve two primary purposes in a drug candidate. Firstly, their steric bulk can be exploited to achieve selectivity for a specific protein target by designing a molecule that fits snugly into the binding pocket. Secondly, the tert-butyl esters can act as prodrugs. In a biological environment, they can be hydrolyzed by esterases to reveal the more reactive fumaric acid moiety, which can then engage in covalent modification.
Health and Safety Information
While di-tert-butyl fumarate has low toxicity, appropriate safety precautions must be observed in the laboratory.[2]
-
Hazard Identification: It is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[6]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[2]
Conclusion
Di-tert-butyl fumarate is a versatile and powerful reagent for both synthetic and medicinal chemists. Its well-defined stereochemistry and electronically activated double bond, modulated by the presence of sterically demanding tert-butyl groups, provide a unique platform for a variety of chemical transformations. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its effective and safe utilization. Its role as a Michael acceptor, in particular, positions it as a valuable tool in the development of advanced materials and the next generation of targeted covalent therapeutics.
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